Predicted Basicity of the Aromatic Amine (pKa of Conjugate Acid): 4-(1-Aminopropyl)aniline vs. 4-(3-Aminopropyl)aniline
The predicted pKa of the aromatic ammonium ion in 4-(1-aminopropyl)aniline is 9.96 ± 0.10, essentially identical to the predicted pKa of 9.99 ± 0.10 for 4-(3-aminopropyl)aniline . Both values derive from computational estimation (ACD/Labs or equivalent) rather than experimental potentiometric titration. The near-identity of these values indicates that the length of the alkyl linker (C1-branched vs. C3-linear) exerts negligible differential electronic effect on the aromatic amine basicity; both compounds will exhibit essentially identical protonation states across the pH 3–9 range relevant to aqueous-phase reactions and biological assays [1]. This evidence is critical for procurement decisions where the aromatic amine reactivity (e.g., diazotization, electrophilic aromatic substitution) is the primary functional handle: the two compounds are interchangeable with respect to this property, and selection must instead be driven by differences in other dimensions (lipophilicity, chirality, aliphatic amine geometry)
| Evidence Dimension | Basicity of aromatic NH₂ (pKa of ArNH₃⁺) |
|---|---|
| Target Compound Data | pKa = 9.96 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(3-Aminopropyl)aniline: pKa = 9.99 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = 0.03 (within computational error; functionally equivalent) |
| Conditions | Computational prediction (ACD/Labs Percepta or analogous algorithm); aqueous, 25°C |
Why This Matters
Confirms that aromatic amine reactivity is equivalent between the 1- and 3-isomers, so procurement selection must rely on other differentiating properties such as lipophilicity or chirality.
- [1] HANSCH, C.; LEO, A.J. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Foundational reference for aniline pKa substituent effects.) View Source
